

## Application Notes and Protocols: cis-J-113863 in Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: **cis-J-113863** is a potent and selective non-peptide antagonist of the chemokine receptor CCR1, with high affinity for both human and mouse receptors.[1][2][3][4] CCR1 plays a crucial role in the pathogenesis of rheumatoid arthritis by mediating the recruitment of inflammatory leukocytes, such as macrophages and T cells, into the synovial tissue.[5][6][7][8] Blockade of CCR1 with **cis-J-113863** has been shown to ameliorate disease in murine models of arthritis, suggesting its potential as a therapeutic agent for inflammatory joint diseases.[3][4] [5][6][7] These application notes provide detailed protocols for the use of **cis-J-113863** in the collagen-induced arthritis (CIA) mouse model, a widely used model that mimics many aspects of human rheumatoid arthritis.[9]

### **Quantitative Data Summary**

The following tables summarize the in vitro potency and in vivo dosage of cis-J-113863.

Table 1: In Vitro Receptor Binding Affinity (IC50)



| Receptor         | Species | IC50 (nM)          |  |
|------------------|---------|--------------------|--|
| CCR1             | Human   | 0.9[1][2][3][4][7] |  |
| CCR1             | Mouse   | 5.8[1][2][3][4][7] |  |
| CCR3             | Human   | 0.58[1][3][7]      |  |
| CCR3             | Mouse   | 460[1][3][7]       |  |
| CCR2, CCR4, CCR5 | Human   | >1000[1][7]        |  |

Table 2: Recommended Dosage for Collagen-Induced Arthritis (CIA) in Mice

| Mouse Strain | Route of<br>Administration | Dosage Range              | Treatment<br>Duration          | Therapeutic<br>Effect                                                                                         |
|--------------|----------------------------|---------------------------|--------------------------------|---------------------------------------------------------------------------------------------------------------|
| DBA-1        | Intraperitoneal<br>(i.p.)  | 3 - 10<br>mg/kg/day[1][5] | 11 days (post-<br>onset)[1][5] | Dose-dependent reduction in arthritic index, paw inflammation, joint damage, and cellular infiltration.[1][5] |
| DBA/1J       | Not Specified              | 3 mg/kg/day[7]            | Post-onset of disease[7]       | Significant reduction in the development of arthritis.[7]                                                     |

# Experimental Protocols Collagen-Induced Arthritis (CIA) in DBA-1 Mice

This protocol describes the induction of arthritis using type II collagen and the subsequent therapeutic administration of **cis-J-113863**.

Materials:



- Male DBA-1 mice (8-12 weeks old)[1]
- Bovine or chicken type II collagen (CII)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- cis-J-113863
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]
- Syringes and needles for immunization and administration

#### Procedure:

- Primary Immunization (Day 0):
  - Prepare an emulsion of 100 μg of type II collagen in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
  - $\circ$  Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
- Booster Immunization (Day 21):
  - Prepare an emulsion of 100 μg of type II collagen in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
  - $\circ$  Inject 100 µL of the emulsion intradermally at the base of the tail.
- Monitoring Arthritis Development:
  - Beginning around day 21, visually inspect the paws daily for signs of arthritis (redness, swelling).
  - Score the severity of arthritis for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema of multiple joints, 3=severe



swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

- cis-J-113863 Administration (Therapeutic Regimen):
  - Initiate treatment on the first day of clinical manifestation of arthritis.
  - Prepare a stock solution of cis-J-113863 in a suitable vehicle. For in vivo experiments, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]
  - Administer cis-J-113863 daily via intraperitoneal (i.p.) injection at a dose of 3 mg/kg or 10 mg/kg.[1][5]
  - Administer an equivalent volume of the vehicle to the control group.
  - Continue treatment for 11 consecutive days.[1][5]
- Outcome Assessment:
  - Continue daily clinical scoring throughout the treatment period.
  - At the end of the study (Day 32), collect blood samples for analysis of anti-collagen antibodies and inflammatory markers.
  - Harvest paws and joints for histological analysis to assess joint damage, inflammation, and cellular infiltration.[5][11]

## **Histological Analysis of Joints**

#### Procedure:

- Decalcify the harvested joints in a suitable decalcification solution.
- Embed the tissues in paraffin and section them.
- Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellular infiltration and synovitis.
- Stain with Safranin O-Fast Green to assess cartilage damage and proteoglycan loss.



 Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion.

## Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of **cis-J-113863** and the experimental workflow for its application in a mouse model of arthritis.



Click to download full resolution via product page

Caption: Mechanism of action of **cis-J-113863** in blocking inflammatory cell infiltration.





Click to download full resolution via product page

Caption: Experimental workflow for testing cis-J-113863 in a CIA mouse model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 5. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Effect of a CC chemokine receptor antagonist on collagen induced arthritis in DBA/1 mice
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo murine models for evaluating anti-arthritic agents: An updated review FUTURE HEALTH [futurehealthjournal.com]
- 10. J-113863 | CCR | TargetMol [targetmol.com]
- 11. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: cis-J-113863 in Mouse Models of Arthritis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234327#cis-j-113863-dosage-for-mouse-models-of-arthritis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com